(-)-alpha-Pinene

Description

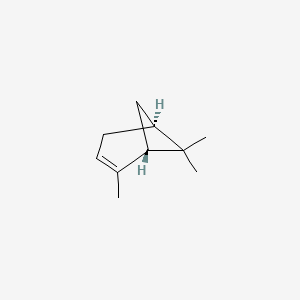

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWFGVWFFZKLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-66-4 | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026501 | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |

CAS No. |

80-56-8, 25766-18-1, 2437-95-8 | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinene resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25766-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-α-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025766181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-pin-2(3)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67 °F (NTP, 1992), -62.5 °C | |

| Record name | ALPHA-PINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Abundance of (-)-α-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Pinene, a prominent bicyclic monoterpene, is widely distributed throughout the plant kingdom and is a significant component of many essential oils. This technical guide provides a comprehensive overview of the natural sources and abundance of (-)-α-Pinene, focusing on quantitative data from various plant families. Detailed experimental protocols for the extraction, separation, and quantification of this chiral molecule are presented, including hydrodistillation, chiral gas chromatography-mass spectrometry (GC-MS), and proton nuclear magnetic resonance (¹H-NMR). Furthermore, this guide elucidates the molecular mechanisms underlying the biological activities of (-)-α-Pinene, with a focus on its anti-inflammatory and antimicrobial properties. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Natural Sources and Abundance of (-)-α-Pinene

(-)-α-Pinene is a major constituent of the essential oils of numerous plant species. Its abundance can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. Coniferous trees, particularly those of the Pinus genus, are among the most well-known and abundant sources.[1] The Lamiaceae family, which includes herbs like rosemary, also contains significant quantities of this monoterpene.[1]

Below is a summary of the quantitative abundance of α-pinene in the essential oils of various plant families. It is important to note that while many studies report on α-pinene, not all specify the enantiomeric form. However, (-)-α-pinene is the more common enantiomer found in many European pine species and other plants.[2]

| Plant Family | Species | Plant Part | (-)-α-Pinene Abundance (%) | Reference(s) |

| Pinaceae | Pinus sylvestris | Needles | 19.5 - 42.7 | |

| Pinus mugo | Needles | 2.6 - 54.6 | ||

| Pinus ponderosa | Needles | 10.4 - 31.2 | ||

| Juniperus oxycedrus | 36.7 | [3] | ||

| Lamiaceae | Rosmarinus officinalis | Aerial Parts | 11.5 - 24.3 | |

| Hyptis spicigera | High concentration | [1] | ||

| Annonaceae | Dasymaschalon longiusculum | Leaves | 28.9 | [1] |

| Goniothalamus macrocalyx | Leaves | 50.0 | [1] | |

| Apiaceae | Foeniculum vulgare | Leaves | 20.0 | [1] |

| Ferulago campestris | Fruit and Roots | Present | [1] | |

| Asteraceae | Santriatrimera | Highest content reported | [1] | |

| Burseraceae | Various species | Present | [1] | |

| Euphorbiaceae | Various species | Present | [1] | |

| Myrtaceae | Eucalyptus species | Present |

Experimental Protocols

Extraction of Essential Oils: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[4]

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves, needles, twigs, or wood) is harvested and, if necessary, air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then comminuted (ground or chopped) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and fully submerged in distilled water. The flask is then connected to the Clevenger apparatus, which consists of a condenser and a collection burette.

-

Distillation: The water in the flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture rises into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, flows into the collection burette. As essential oils are generally immiscible with water and have a different density, they will form a separate layer, which can then be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of (-)-α-Pinene: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the gold standard for separating and quantifying enantiomers like (-)-α-Pinene.

Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for more accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A chiral capillary column is essential for the separation of the enantiomers. A common choice is a column coated with a derivatized cyclodextrin, such as Rt-βDEXse.[5]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample. A split injection mode is often used.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the chiral column. The temperature of the column is controlled by a temperature program (e.g., starting at 60°C and ramping up to 200°C at a rate of 2°C/min) to achieve optimal separation of the different compounds in the essential oil, including the (-)-α-pinene and (+)-α-pinene enantiomers.[6]

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of the resulting ions, providing a mass spectrum for each compound.

-

Quantification: The concentration of (-)-α-pinene is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated using standards of known concentrations.

Quantification of (-)-α-Pinene: Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy offers a rapid and non-destructive method for the quantification of major components in essential oils.[7]

Methodology:

-

Sample Preparation: A precisely weighed amount of the essential oil sample is dissolved in a deuterated solvent (e.g., CDCl₃). A known amount of an internal standard (e.g., maleic anhydride (B1165640) or 1,4-dioxane) is added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

-

NMR Acquisition: The ¹H-NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to be optimized for quantitative analysis include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified, and the number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected.

-

Quantification: The concentration of (-)-α-pinene is determined by comparing the integral of a well-resolved signal of α-pinene (e.g., the vinylic proton signal) to the integral of a known signal from the internal standard. The amount of the analyte is calculated using the following formula:

Amount (analyte) = [Integral (analyte) / Number of Protons (analyte)] × [Number of Protons (standard) / Integral (standard)] × [Molar Mass (analyte) / Molar Mass (standard)] × Amount (standard)

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity: Suppression of MAPK and NF-κB Pathways

(-)-α-Pinene has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Specifically, α-pinene can inhibit the phosphorylation of p38 MAPK and JNK, which are crucial upstream kinases in the inflammatory cascade. By inhibiting these MAPKs, α-pinene prevents the subsequent activation of the NF-κB pathway. This involves the inhibition of the degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of the expression of pro-inflammatory genes.

Antimicrobial Activity: Membrane Disruption and Heat Shock Response

The antimicrobial activity of (-)-α-pinene is attributed to its ability to disrupt the structural integrity and function of microbial cell membranes. As a lipophilic compound, it can partition into the lipid bilayer of bacterial and fungal cell membranes, leading to an increase in membrane fluidity and permeability. This disruption of the membrane potential and inhibition of cellular respiration ultimately leads to cell death.

Furthermore, studies have shown that α-pinene can induce a heat shock response in bacteria.[8] This involves the upregulation of heat shock proteins (HSPs), which are molecular chaperones that play a role in protein folding and repair. The induction of the heat shock response is indicative of cellular stress caused by α-pinene, likely due to protein misfolding and aggregation resulting from membrane damage and other cellular insults.

Conclusion

(-)-α-Pinene is a readily available natural product with a diverse range of biological activities that hold significant promise for the development of new therapeutic agents. This technical guide has provided a detailed overview of its natural sources, methods for its extraction and quantification, and the molecular mechanisms underlying its anti-inflammatory and antimicrobial effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this versatile monoterpene. Further research into the specific molecular targets and clinical efficacy of (-)-α-Pinene is warranted to translate its promising preclinical activities into novel therapeutic applications.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. An optimized and validated (1)H NMR method for the quantification of α-pinene in essentials oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mode of Action of Cyclic Monoterpenes (−)-Limonene and (+)-α-Pinene on Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-α-Pinene in Pine Trees: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of (-)-α-Pinene, a prominent monoterpene in the oleoresin of pine trees and a molecule of significant interest for its chemical properties and potential pharmaceutical applications. This document details the core biosynthetic pathway, the enzymes involved, its regulation, and the experimental methodologies used to elucidate this critical aspect of pine tree biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of (-)-α-Pinene in pine trees originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells.

The key steps in the formation of (-)-α-Pinene are:

-

Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).

-

Cyclization by (-)-α-Pinene Synthase: GPP serves as the substrate for the pivotal enzyme, (-)-α-pinene synthase. This enzyme catalyzes a complex cyclization reaction, converting the linear GPP molecule into the bicyclic structure of (-)-α-pinene. It is important to note that distinct enzymes are responsible for the formation of the (+) and (-) enantiomers of α-pinene.[1][2]

The generally accepted mechanism for the cyclization of GPP to (-)-α-pinene involves the isomerization of GPP to linaloyl pyrophosphate (LPP), followed by a series of carbocation rearrangements and the final deprotonation to yield the α-pinene skeleton.

Below is a diagram illustrating the biosynthetic pathway from GPP to (-)-α-Pinene.

Caption: Biosynthesis of (-)-α-Pinene from Geranyl Diphosphate.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of (-)-α-Pinene.

Table 1: Kinetic Properties of Monoterpene Synthases

| Enzyme Source | Substrate | K_m (µM) | Reference |

| Pinus taeda (Loblolly Pine) - mixture of monoterpene synthases | Geranyl Diphosphate | ~3 | [1] |

| Abies grandis (Grand Fir) - pinene synthase (mixed α/β) | Geranyl Diphosphate | Not specified | |

| Picea abies (Norway Spruce) - pinene synthase (mixed α/β) | Geranyl Diphosphate | Not specified | |

| Cannabis sativa - (+)-α-pinene synthase | Geranyl Diphosphate | 10.5 | [3] |

| Salvia officinalis - sabinene (B1680474) synthase | Geranyl Diphosphate | 9.08 ± 1.26 | [4] |

Note: Specific kinetic data for purified (-)-α-pinene synthase from pine is limited in the literature. The provided data offers a comparative context.

Table 2: Precursor Pool Concentrations

| Plant Species | Tissue | Compound | Concentration | Reference |

| Various | Leaves | DMADP | Low, detectable | [5] |

| Various | Leaves | GPP | Detectable | [5] |

| Pinus sylvestris | Needles | Carotenoids (downstream products) | 26.10 - 47.98 µg/g | [6] |

Note: Direct quantification of GPP pools in pine tissues actively synthesizing (-)-α-pinene is challenging and not widely reported. The data on downstream products provides an indirect measure of metabolic flux.

Regulation of (-)-α-Pinene Biosynthesis

The biosynthesis of (-)-α-Pinene is a regulated process, often induced as a defense mechanism against herbivores and pathogens. The plant hormone methyl jasmonate (MeJA) is a key signaling molecule in this induction.

The proposed signaling pathway is as follows:

-

Stimulus: External stimuli, such as insect feeding or pathogen attack, trigger the production of jasmonic acid (JA), which is then converted to its volatile methyl ester, MeJA.

-

Signal Perception: MeJA is perceived by cellular receptors, initiating a signaling cascade.

-

Transcription Factor Activation: The signaling cascade leads to the activation of specific transcription factors, primarily from the WRKY and MYB families.

-

Gene Expression: These activated transcription factors bind to the promoter regions of terpene synthase genes, including the gene encoding (-)-α-pinene synthase, leading to their increased transcription and subsequent translation into functional enzymes.

-

Increased Biosynthesis: The upregulation of (-)-α-pinene synthase results in an increased production of (-)-α-Pinene, contributing to the plant's chemical defense.

A diagram of the proposed MeJA signaling pathway is presented below.

Caption: Proposed Methyl Jasmonate signaling pathway for (-)-α-Pinene biosynthesis.

Experimental Protocols

This section details the methodologies for key experiments in the study of (-)-α-Pinene biosynthesis.

Expression and Purification of Recombinant (-)-α-Pinene Synthase

This protocol describes the expression of (-)-α-pinene synthase in E. coli and its purification using affinity chromatography.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET-28a) containing the (-)-α-pinene synthase gene

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture of LB medium with a single colony and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged (-)-α-pinene synthase with elution buffer.

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

In Vitro Enzyme Activity Assay

This protocol outlines a method to determine the activity of the purified (-)-α-pinene synthase.

Materials:

-

Purified (-)-α-pinene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)

-

Geranyl diphosphate (GPP) substrate

-

Organic solvent for extraction (e.g., hexane (B92381) or pentane)

-

Internal standard (e.g., isobutylbenzene (B155976) or n-dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the reaction mixture in a glass vial containing the assay buffer and the purified enzyme.

-

Initiate the reaction by adding GPP to a final concentration of approximately 10-50 µM.

-

Overlay the reaction mixture with an equal volume of the organic solvent containing the internal standard to trap the volatile product.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by vortexing to ensure complete extraction of the product into the organic layer.

-

Separate the organic layer.

-

Analyze the organic extract by GC-MS to identify and quantify the (-)-α-pinene produced relative to the internal standard.

Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the (-)-α-Pinene biosynthesis pathway.

Caption: General experimental workflow for studying (-)-α-Pinene biosynthesis.

References

- 1. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylallyl Diphosphate and Geranyl Diphosphate Pools of Plant Species Characterized by Different Isoprenoid Emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Enantioselective Biological Activities of Alpha-Pinene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-pinene (B124742), a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants.[1] It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which are non-superimposable mirror images of each other.[2] While structurally similar, these enantiomers often exhibit distinct biological and pharmacological activities, a phenomenon known as enantioselectivity. This technical guide provides an in-depth analysis of the enantioselective biological activities of alpha-pinene isomers, focusing on antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced therapeutic potential of these chiral molecules.

Antimicrobial Activity

The antimicrobial properties of α-pinene enantiomers have been a subject of significant research, with studies revealing clear enantioselective effects against various pathogens.

Quantitative Data on Antimicrobial Activity

A notable study demonstrated that only the positive enantiomers of α-pinene exhibited significant antimicrobial activity against a range of fungi and bacteria.[3][4] The minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) values highlight this selectivity. In contrast, the negative enantiomers showed no antimicrobial activity at concentrations up to 20 mg/mL.[3][4]

| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) | Reference |

| Candida albicans | 117 - 4,150 | >20,000 | [3][4] |

| Cryptococcus neoformans | 117 - 4,150 | >20,000 | [3][4] |

| Rhizopus oryzae | 117 - 4,150 | >20,000 | [3][4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150 | >20,000 | [3][4] |

Further studies have shown that (+)-α-pinene can eliminate 100% of Candida albicans inoculum within 60 minutes, whereas a bactericidal effect against MRSA was observed after 6 hours.[3][4][5] Interestingly, some research indicates that the (-)-enantiomer of α-pinene is more effective against 18 out of 25 different bacteria, while the (+)-isomer is more potent against 19 out of 20 different Listeria monocytogenes strains.[6][7]

Experimental Protocols

The MIC of α-pinene enantiomers is typically determined using a broth microdilution method.

Caption: Workflow for Minimal Inhibitory Concentration (MIC) Determination.

Protocol:

-

Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The α-pinene enantiomers are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the α-pinene enantiomer that completely inhibits visible growth of the microorganism.

This assay evaluates the rate at which an antimicrobial agent kills a microbial population.

Protocol:

-

A bacterial or fungal suspension of a known concentration is prepared.

-

The (+)-α-pinene is added to the suspension at its predetermined MIC.

-

Aliquots are removed at specific time intervals (e.g., 0, 30, 60, 120 minutes, and up to 24 hours).

-

Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

-

After incubation, the number of colony-forming units (CFU) is counted to determine the percentage of surviving microorganisms over time.

Anti-inflammatory Activity

The anti-inflammatory properties of α-pinene enantiomers have been investigated, with studies pointing towards the superior activity of the (+)-enantiomer.

Quantitative Data on Anti-inflammatory Activity

In human chondrocytes, (+)-α-pinene demonstrated more potent inhibition of inflammatory and catabolic pathways induced by interleukin-1β (IL-1β) compared to (-)-α-pinene.[8] Specifically, (+)-α-pinene was more effective at inhibiting the activation of NF-κB and JNK, as well as the expression of inflammatory (iNOS) and catabolic (MMP-1 and -13) genes.[8] Another study reported a significant anti-inflammatory effect of α-pinene in a carrageenan-induced paw edema model in rats, with an ED50 of 0.039 mL/kg.[9]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of α-pinene are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[10][11]

Caption: Inhibition of NF-κB and MAPK pathways by (+)-α-pinene.

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or IL-1β, intracellular signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are activated.[11] This leads to the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11] Alpha-pinene, particularly the (+)-enantiomer, exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the expression and release of these inflammatory molecules.[8][11]

Experimental Protocols

This is a classic in vivo model for evaluating acute inflammation.

Protocol:

-

Rodents are divided into control and treatment groups.

-

The treatment groups receive varying doses of α-pinene enantiomers intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.

-

Paw volume is measured at different time points post-carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetylcholinesterase (AChE) Inhibition

Both enantiomers of α-pinene have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential role for α-pinene in managing neurodegenerative diseases like Alzheimer's disease.

Quantitative Data on AChE Inhibition

Studies have reported the acetylcholinesterase inhibitory activity of both (+)- and (-)-α-pinene. One study reported IC50 values of 0.40 mM and 0.44 mM for the (+) and (-) enantiomers, respectively, indicating comparable potency.[12] Another study found that both enantiomers were potent uncompetitive inhibitors of AChE.[13]

| Enantiomer | IC50 (mM) | Reference |

| (+)-α-Pinene | 0.40 | [12] |

| (-)-α-Pinene | 0.44 | [12][13] |

Experimental Protocols

This spectrophotometric method is widely used to screen for AChE inhibitors.

Caption: Workflow for In Vitro Acetylcholinesterase Inhibition Assay.

Protocol:

-

Reagent Preparation: Solutions of acetylcholinesterase, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer. Serial dilutions of the α-pinene enantiomers are also prepared.

-

Reaction Mixture: The enzyme solution is pre-incubated with the α-pinene enantiomer for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and DTNB.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Conclusion

The biological activities of α-pinene are clearly enantioselective, with the (+)- and (-)-isomers often exhibiting different potencies and even opposing effects. The research highlighted in this guide demonstrates that (+)-α-pinene is generally the more active enantiomer in terms of antimicrobial and anti-inflammatory activities, while both enantiomers show comparable inhibitory effects on acetylcholinesterase. This enantioselectivity underscores the importance of using enantiomerically pure compounds in research and drug development to fully elucidate their therapeutic potential and to ensure the desired pharmacological outcomes. Further investigation into the specific molecular targets and mechanisms of action for each enantiomer will be crucial for the rational design of novel therapeutics based on the α-pinene scaffold.

References

- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]

- 11. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Atmospheric Role and Oxidation Products of (-)-α-Pinene

Abstract

(-)-α-Pinene, the most abundant monoterpene emitted from terrestrial vegetation, plays a pivotal role in atmospheric chemistry.[1] Its atmospheric oxidation by various radicals leads to the formation of a complex array of gas- and particle-phase products, significantly contributing to the formation of secondary organic aerosol (SOA). Understanding the intricate reaction mechanisms, product distributions, and the factors influencing them is crucial for accurately modeling air quality, climate, and the atmospheric lifecycle of biogenic volatile organic compounds (BVOCs). This guide provides a comprehensive overview of the atmospheric chemistry of (-)-α-pinene, detailing its primary oxidation pathways, the resulting oxidation products, and the experimental methodologies employed to study these processes.

Atmospheric Significance of (-)-α-Pinene

As the most abundant monoterpene, α-pinene contributes approximately 6.6% to the global emission of BVOCs.[1] In the atmosphere, α-pinene is highly reactive, with its primary sinks being reactions with the hydroxyl radical (OH) during the daytime, ozone (O₃), and the nitrate (B79036) radical (NO₃) at night.[1][2][3][4] These oxidation processes initiate a cascade of reactions that produce a wide range of oxygenated organic molecules. Many of these products have low volatility and can partition into the particle phase, leading to the formation and growth of SOA.[5][6] Monoterpene-derived SOA can constitute a significant fraction of the total atmospheric aerosol load, impacting Earth's radiative balance and cloud formation processes.[5]

Primary Atmospheric Oxidation Pathways

The atmospheric degradation of (-)-α-pinene is initiated by its reaction with key atmospheric oxidants. The primary pathways are detailed below.

Oxidation by the Hydroxyl Radical (OH)

During the daytime, the reaction with the hydroxyl radical is a major sink for α-pinene.[1] This reaction proceeds primarily through the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). The fate of this RO₂ radical is crucial in determining the final product distribution and is influenced by the concentration of nitrogen oxides (NOₓ).

The major products of the α-pinene + OH reaction include pinonaldehyde, acetone, and formaldehyde.[1] However, the reported yields of these products can vary significantly depending on the experimental conditions.[1]

Ozonolysis

The reaction of α-pinene with ozone is a significant oxidation pathway, particularly in forested regions.[7] This reaction proceeds through the formation of a primary ozonide, which quickly decomposes into a Criegee intermediate and a carbonyl compound.[8] The stabilized Criegee intermediate can then react with various atmospheric species, leading to a diverse range of products.

Key products from the ozonolysis of α-pinene include pinonaldehyde, as well as carboxylic acids like pinic acid and pinonic acid, which are important contributors to SOA formation.[7][9]

Oxidation by the Nitrate Radical (NO₃)

During the nighttime, in the absence of sunlight, the reaction with the nitrate radical becomes a dominant loss process for α-pinene, especially in regions with both biogenic and anthropogenic emissions.[2][3] The reaction begins with the addition of the NO₃ radical to the double bond, forming a nitrooxy alkyl radical, which then reacts with O₂ to form a nitrooxy peroxy radical (nRO₂).[2][3]

The fate of the nRO₂ radical dictates the subsequent chemistry. Reactions of nRO₂ with other peroxy radicals (RO₂) can lead to the formation of low-volatility dimers, which are a major contributor to SOA from this pathway.[2][3][10] The reaction of nRO₂ with the hydroperoxy radical (HO₂) can form pinene nitrooxy hydroperoxide (PNP).[2][3]

Oxidation by the Chlorine Radical (Cl)

While generally less significant than the other oxidants on a global scale, the reaction of α-pinene with chlorine radicals can be important in coastal and marine environments, as well as in continental regions with sources of chlorine.[11] This reaction pathway can lead to the formation of chlorinated organic compounds and highly oxygenated molecules (HOMs), which can contribute to SOA formation.[11]

Quantitative Data on Oxidation Products and SOA Yields

The yields of various oxidation products and the overall secondary organic aerosol (SOA) mass yield are critical parameters for atmospheric models. The following tables summarize some of the reported quantitative data from various studies.

Table 1: Gaseous Oxidation Product Yields from (-)-α-Pinene Oxidation

| Oxidant | Product | Molar Yield (%) | Experimental Conditions | Reference |

| OH | Pinonaldehyde | 5 ± 3 | Low NOₓ | [1] |

| OH | Pinonaldehyde | 6 - 87 | Various | [1] |

| OH | Acetone | 19 ± 6 | Low NOₓ | [1] |

| OH | Formaldehyde | 11 ± 5 | Low NOₓ | [1] |

| NO₃ | Pinene Nitrooxy Hydroperoxide (PNP) | 58 ± 20 | nRO₂ + HO₂ pathway | [2][3] |

Table 2: Secondary Organic Aerosol (SOA) Mass Yields from (-)-α-Pinene Oxidation

| Oxidant | SOA Yield (%) | Experimental Conditions | Reference |

| Photooxidation | 32.4 ± 0.4 | Purified air matrix | [5] |

| Photooxidation | 42.3 ± 5.3 | Ambient air matrix | [5] |

| NO₃ | ~0 | High [NO₃] | [3][12] |

| NO₃ | 56 ± 7 | nRO₂ + RO₂ pathway | [3] |

| NO₃ | 65 ± 9 | nRO₂ + nRO₂ pathway | [2][10] |

| Cl | Comparable to O₃ and NO₃ oxidation | Low NOₓ, no inorganic seed | [11] |

Experimental Protocols

The study of (-)-α-pinene atmospheric oxidation relies on a variety of sophisticated experimental techniques.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions. A typical experiment involves:

-

Chamber Cleaning: The chamber, usually a large Teflon bag, is flushed with purified air to remove any residual particles and gases.

-

Seed Aerosol Injection: In many experiments, inorganic seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensable vapors to partition to, mimicking the presence of pre-existing atmospheric particles.[13]

-

Reactant Injection: Known concentrations of (-)-α-pinene and the desired oxidant (or its precursor) are injected into the chamber. For photooxidation studies, a light source (e.g., UV lamps) is used to initiate photochemistry.[5]

-

Monitoring: A suite of instruments is used to monitor the concentrations of reactants, gas-phase products, and the size distribution and chemical composition of the aerosol particles in real-time.

-

Data Analysis: The collected data is used to calculate reaction rates, product yields, and SOA yields.

Oxidation Flow Reactors (OFRs)

OFRs are smaller, continuous-flow reactors that allow for the study of atmospheric oxidation over a range of oxidant exposures, equivalent to different atmospheric aging times. They are often used for rapid screening of SOA formation potential.[14]

Analytical Techniques

A variety of analytical techniques are employed to identify and quantify the complex mixture of oxidation products:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile organic compounds in both the gas and particle phases.[15][16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing less volatile and highly oxygenated compounds in the particle phase that are not amenable to GC analysis.[7][18]

-

Aerosol Mass Spectrometry (AMS): Provides real-time information on the size-resolved chemical composition of non-refractory aerosol particles.[19][20]

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time measurement of volatile organic compounds in the gas phase.[1][21]

Visualizations

Atmospheric Oxidation Pathways of (-)-α-Pinene

Caption: Primary atmospheric oxidation pathways of (-)-α-pinene leading to the formation of gas-phase products and secondary organic aerosol.

Experimental Workflow for a Smog Chamber Study

Caption: A typical experimental workflow for studying (-)-α-pinene oxidation in a smog chamber.

Logical Relationship of α-Pinene Emissions to SOA Formation

Caption: Logical flow from (-)-α-pinene emissions to its impact on the atmosphere.

References

- 1. ACP - Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. ACP - Secondary organic aerosol and organic nitrogen yields from the nitrate radical (NO3) oxidation of alpha-pinene from various RO2 fates [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Secondary Organic Aerosol Formation and Organic Nitrate Yield from NO3 Oxidation of Biogenic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Use of a gas chromatography-mass spectrometry organic aerosol monitor for in-field detection of fine particulate organic compounds in source apportionment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GC-MS | Catalog of Archived Suborbital Earth Science Investigations [impact.earthdata.nasa.gov]

- 18. researchgate.net [researchgate.net]

- 19. amt.copernicus.org [amt.copernicus.org]

- 20. Aerosol mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

Olfactory Properties and Receptor Interactions of (-)-α-Pinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Pinene, a bicyclic monoterpene, is a prominent volatile organic compound found in the essential oils of many plants, most notably pine trees. Its distinct aroma contributes significantly to the fragrance of forests and has made it a key ingredient in the flavor and fragrance industry. Beyond its sensory characteristics, (-)-α-pinene exhibits a range of biological activities, making it a molecule of interest for therapeutic applications. Understanding its olfactory properties and the molecular interactions with olfactory receptors (ORs) is crucial for harnessing its potential in various fields, from perfumery to pharmacology. This technical guide provides an in-depth overview of the olfactory characteristics of (-)-alpha-pinene, its interaction with specific human olfactory receptors, and the downstream signaling pathways. Detailed experimental protocols for the characterization of its olfactory properties are also provided.

Olfactory Properties of (-)-α-Pinene

The olfactory profile of (-)-α-pinene is complex and characterized by several distinct odor descriptors. Its perception is also dependent on its concentration and the individual's olfactory sensitivity.

1.1. Odor Profile

(-)-α-Pinene is primarily described with the following odor characteristics:

-

Primary Descriptors: Pine-like, fresh, woody, and resinous.

-

Secondary Descriptors: Turpentine-like, herbal, and slightly camphoraceous.

There is an enantiospecificity to the odor of α-pinene, with the (-)-α-pinene enantiomer being predominantly associated with a pine scent, while (+)-α-pinene can have a slightly minty note[1].

1.2. Quantitative Olfactory Data

The following table summarizes the key quantitative data related to the olfactory properties of (-)-α-pinene.

| Parameter | Value | Reference |

| Odor Detection Threshold | 1.4 - 19 ppm (parts per million) | [2] |

| Molecular Weight | 136.23 g/mol | --- |

| Chemical Formula | C₁₀H₁₆ | --- |

Olfactory Receptor Interactions and Signaling Pathway

The perception of (-)-α-pinene begins with its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. While the full repertoire of human ORs that respond to (-)-α-pinene is still under investigation, evidence points towards the involvement of specific receptors that recognize terpenoid structures.

2.1. Identified Olfactory Receptors

2.2. Olfactory Signal Transduction Pathway

The binding of (-)-α-pinene to an olfactory receptor initiates a G-protein-coupled signaling cascade. This pathway converts the chemical signal into an electrical signal that is transmitted to the brain.

The binding of an odorant like (-)-α-pinene to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This activates the associated heterotrimeric G-protein, Gαolf. The activated Gαolf subunit exchanges GDP for GTP and dissociates from the βγ subunits. Gαolf-GTP then activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions. This influx of positive ions depolarizes the olfactory sensory neuron, generating a receptor potential. The increased intracellular Ca²⁺ concentration also opens Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ ions, which further contributes to the depolarization and the generation of an action potential that travels to the olfactory bulb of the brain[15][16][17][18][19].

Caption: Olfactory signal transduction cascade initiated by (-)-α-pinene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the olfactory properties and receptor interactions of (-)-α-pinene.

3.1. Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to screen and quantify the activation of specific olfactory receptors by odorants like (-)-α-pinene.

Objective: To determine if (-)-α-pinene activates a specific human olfactory receptor (e.g., OR1A1) and to quantify the dose-response relationship.

Methodology:

-

Cell Culture and Transfection:

-

Hana3A cells, which are derived from HEK293 cells and engineered to enhance OR expression and signaling, are cultured in M10 media at 37°C with 5% CO₂.

-

Cells are seeded in 96-well plates.

-

The next day, cells are co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR1A1), a luciferase reporter gene under the control of a cAMP response element (CRE), and accessory proteins like Gαolf and Receptor Transporting Protein 1 (RTP1) to ensure proper receptor trafficking to the cell membrane.

-

-

Odorant Stimulation:

-

A stock solution of (-)-α-pinene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

-

The transfected cells are washed and then incubated with the different concentrations of (-)-α-pinene for a defined period (e.g., 4 hours).

-

-

Luciferase Activity Measurement:

-

After incubation, the cells are lysed.

-

Luciferase substrate is added to the cell lysate.

-

The luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence data is normalized to a control (cells not stimulated with the odorant).

-

A dose-response curve is generated by plotting the normalized luminescence against the logarithm of the (-)-α-pinene concentration.

-

The EC50 value (the concentration of (-)-α-pinene that elicits 50% of the maximal response) is calculated from the dose-response curve.

-

Caption: Workflow for the luciferase reporter assay.

3.2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory perception to identify odor-active compounds in a complex mixture.

Objective: To identify the retention time and characterize the odor of (-)-α-pinene in a complex mixture, such as an essential oil.

Methodology:

-

Sample Preparation:

-

The sample containing (-)-α-pinene (e.g., pine essential oil) is diluted in a suitable solvent (e.g., hexane).

-

-

GC Separation:

-

The diluted sample is injected into a gas chromatograph equipped with a capillary column appropriate for terpene analysis (e.g., a nonpolar or mid-polar column).

-

The GC oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and interaction with the column's stationary phase.

-

-

Effluent Splitting:

-

At the end of the GC column, the effluent is split into two streams. One stream goes to a chemical detector (e.g., a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)) for compound identification and quantification. The other stream is directed to a sniffing port.

-

-

Olfactometry:

-

A trained panelist or researcher sniffs the effluent from the sniffing port.

-

The panelist records the time at which an odor is detected and provides a description of the odor.

-

The intensity of the odor can also be rated on a scale.

-

-

Data Correlation:

-

The data from the chemical detector (chromatogram) is correlated with the olfactometry data (olfactogram).

-